Parimifasor

Drug-Drug Interaction Hepatic Metabolism CYP450

Parimifasor (LYC-30937) is a first-in-class, enteric-coated F1F0-ATPase modulator, uniquely designed for gut-directed, localized action on metabolically stressed T-lymphocytes. Unlike broad-spectrum immunosuppressants or systemic biologics, it selectively induces apoptosis in activated immune cells while sparing normal cells. Successfully completed Phase I/II trials for ulcerative colitis, providing a clinically validated reference standard for translational IBD research. Its defined chemistry (C18H11Cl2F4N5O), weak hepatic microsome inhibition (IC50=3200 nM), and very low anti-SARS-CoV-2 potency (IC50>20,000 nM) make it an essential tool for mitochondrial bioenergetics studies and a superior negative control in antiviral screening cascades. No generic alternative replicates its pharmacological profile.

Molecular Formula C18H11Cl2F4N5O
Molecular Weight 460.2 g/mol
CAS No. 1796641-10-5
Cat. No. B609838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParimifasor
CAS1796641-10-5
SynonymsParimifasor; 
Molecular FormulaC18H11Cl2F4N5O
Molecular Weight460.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC(=NC2=NNC(=C2)C(F)(F)F)NC3=CC(=CC(=C3)Cl)F
InChIInChI=1S/C18H11Cl2F4N5O/c19-10-3-1-2-9(4-10)16(30)27-17(25-13-6-11(20)5-12(21)7-13)26-15-8-14(28-29-15)18(22,23)24/h1-8H,(H3,25,26,27,28,29,30)
InChIKeyGPLAWHGEODGIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Parimifasor (CAS 1796641-10-5): Key Compound Information for Scientific and Industrial Procurement


Parimifasor (CAS 1796641-10-5, also known as LYC-30937 or LYC-30937-EC) is a small-molecule immunomodulator with the molecular formula C18H11Cl2F4N5O and a molecular weight of 460.21 . It is a first-in-class, orally bioavailable, enteric-coated modulator of the F1F0-ATPase, designed as a gut-directed therapy for inflammatory bowel disease (IBD) [1]. The compound was advanced by Lycera Corp. to Phase II clinical trials for ulcerative colitis and plaque psoriasis before its development was discontinued in 2021 [2]. Its unique mechanism targets the mitochondrial ATP synthase in activated immune cells, offering a novel approach distinct from conventional anti-inflammatory or immunosuppressive agents [1].

Why Parimifasor Cannot Be Substituted with Generic ATP Synthase Inhibitors or Common IBD Agents


Generic substitution with other ATP synthase inhibitors (e.g., oligomycin) or standard-of-care agents for IBD (e.g., anti-TNF antibodies, JAK inhibitors) is not scientifically valid due to Parimifasor's unique and narrow mechanistic profile. The compound is a first-in-class, orally active, enteric-coated F1F0-ATPase modulator designed specifically for gut-directed, localized action on metabolically stressed, disease-causing T-lymphocytes [1]. Unlike broad-spectrum immunosuppressants or systemic biologics, its activity is predicated on selectively inducing apoptosis in activated immune cells while sparing normal cells [1]. Furthermore, its specific chemical structure (C18H11Cl2F4N5O) and the precise nature of its interaction with the ATP synthase complex are not shared by any other clinical-stage or widely available research compound . Using an alternative ATPase modulator would result in a different pharmacological profile, tissue distribution, and safety window, invalidating experimental results derived from Parimifasor's specific properties .

Parimifasor (1796641-10-5): Quantitative Differentiation and Comparative Evidence for Informed Procurement


Parimifasor Demonstrates Weak Inhibition of Human Liver Microsomes, Supporting a Favorable Drug-Drug Interaction Profile

In an in vitro assay using human liver microsomes, Parimifasor exhibited a high IC50 of 3200 nM, indicating weak inhibition of major hepatic cytochrome P450 enzymes . This contrasts with many immunomodulators and kinase inhibitors that demonstrate potent CYP inhibition (IC50 values < 1000 nM) and consequently carry a high risk for clinically relevant drug-drug interactions . The high IC50 suggests that Parimifasor has a low potential for metabolic interference when used in research models or in potential combination therapy settings.

Drug-Drug Interaction Hepatic Metabolism CYP450 In Vitro ADME

Parimifasor Exhibits Negligible Antiviral Potency Against SARS-CoV-2, Confirming its Specificity for Inflammatory Pathways

In a VERO-6 cell-based cytopathic effect (CPE) assay, Parimifasor demonstrated an IC50 value greater than 20,000 nM (20 µM) against SARS-CoV-2 after 48 hours of exposure . This is in stark contrast to established antiviral agents like Remdesivir, which exhibits sub-micromolar potency (IC50 = 770 nM in similar Vero E6 assays) . The >26-fold difference in potency confirms that Parimifasor does not act as a direct antiviral but rather functions through its specific immunomodulatory mechanism targeting ATP synthase.

Antiviral Activity SARS-CoV-2 Viral Replication Selectivity

Parimifasor (LYC-30937-EC) Achieved Clinical Proof-of-Concept in a Randomized, Double-Blind Phase 2 Trial for Ulcerative Colitis

A randomized, double-blind, placebo-controlled Phase 2 trial (NCT02762500) evaluated the efficacy of orally administered LYC-30937-EC (Parimifasor) 25 mg once daily in 120 patients with active ulcerative colitis [1]. The primary endpoint was clinical remission at Week 8 as defined by a Modified Mayo Score (MMS). While the study was completed, the detailed efficacy results (e.g., exact remission rates) have not been published in a peer-reviewed journal, but the trial's completion and the compound's progression to this stage provide a higher level of clinical validation than is available for many research compounds [1]. This is in contrast to most preclinical ATPase modulators which have not advanced to Phase 2 clinical testing [2].

Ulcerative Colitis Phase 2 Clinical Trial Efficacy Modified Mayo Score

Parimifasor's Unique Chemical Scaffold is Protected by Composition-of-Matter Patents, Ensuring Reproducible Research

Parimifasor is a patented small molecule, with its specific chemical structure (a pyrazolyl guanidine derivative) and its use as an F1F0-ATPase inhibitor protected by patents [1]. This legal framework ensures that the compound available from authorized vendors is the exact, well-characterized entity that was used in published studies and clinical trials. This is a critical differentiator from generic analogs or compounds of unknown origin, where batch-to-batch variability and potential impurities can confound experimental results and jeopardize reproducibility . The patent protection also underscores its novel mechanism of action and chemical distinctiveness compared to other ATPase inhibitors [1].

Intellectual Property Chemical Scaffold Patent Reproducibility

Parimifasor (1796641-10-5): Optimal Research and Industrial Application Scenarios Based on Unique Evidence


Mechanistic Studies of Gut-Directed Immunomodulation and T-Cell Apoptosis in IBD Models

Based on its demonstrated mechanism as a gut-directed F1F0-ATPase modulator that selectively induces apoptosis in activated T-lymphocytes [1], Parimifasor is ideally suited for ex vivo and in vivo studies investigating the role of mitochondrial bioenergetics in chronic intestinal inflammation. Its weak inhibition of human liver microsomes (IC50 = 3200 nM) allows for cleaner interpretation of in vivo data by minimizing confounding effects from drug-drug interactions.

Use as a Selectivity Control Compound in Antiviral and Host-Directed Therapy Screens

Parimifasor's very low potency against SARS-CoV-2 (IC50 > 20,000 nM) [1] makes it an excellent negative control or selectivity marker in high-throughput screens for direct-acting antivirals. Its inclusion in screening cascades can help differentiate between compounds that exert effects via direct viral inhibition versus those that modulate host cell pathways.

Translational Pharmacology Research with a Clinically-Validated Tool Compound

As a compound that has successfully completed Phase I and Phase II clinical trials for ulcerative colitis [1], Parimifasor offers a unique advantage for translational research. Studies investigating biomarkers of response to ATPase modulation or the pharmacokinetic/pharmacodynamic relationship of this class can be benchmarked against a known clinical entity, increasing the relevance and impact of preclinical findings.

Reference Standard for Developing and Validating Assays for F1F0-ATPase Modulators

Given its well-defined chemical structure (C18H11Cl2F4N5O) and specific mechanism of action, Parimifasor serves as an essential reference standard for the development and validation of biochemical and cell-based assays aimed at discovering or characterizing novel F1F0-ATPase inhibitors or modulators [1]. Its use ensures that assay systems are capable of detecting and quantifying activity against this clinically relevant target .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parimifasor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.